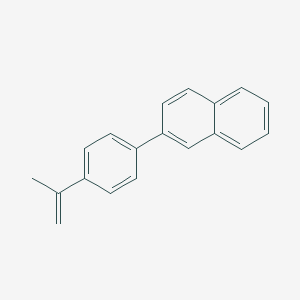
2-(4-(Prop-1-en-2-yl)phenyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Prop-1-en-2-yl)phenyl)naphthalene is an organic compound with the molecular formula C17H16 It consists of a naphthalene ring substituted with a 4-(prop-1-en-2-yl)phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Prop-1-en-2-yl)phenyl)naphthalene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of naphthalene with 4-(prop-1-en-2-yl)benzene under acidic conditions. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts alkylation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Prop-1-en-2-yl)phenyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Naphthoquinones and related derivatives.
Reduction: Dihydro derivatives of the original compound.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(4-(Prop-1-en-2-yl)phenyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-(Prop-1-en-2-yl)phenyl)naphthalene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(Prop-1-en-2-yl)naphthalene: A structurally similar compound with a prop-1-en-2-yl group directly attached to the naphthalene ring.
4-(Prop-2-en-1-yl)phenol: Another related compound with a prop-2-en-1-yl group attached to a phenol ring.
Uniqueness
2-(4-(Prop-1-en-2-yl)phenyl)naphthalene is unique due to the specific positioning of the prop-1-en-2-yl group on the phenyl ring, which is further attached to the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C19H16 |
|---|---|
Peso molecular |
244.3 g/mol |
Nombre IUPAC |
2-(4-prop-1-en-2-ylphenyl)naphthalene |
InChI |
InChI=1S/C19H16/c1-14(2)15-7-9-17(10-8-15)19-12-11-16-5-3-4-6-18(16)13-19/h3-13H,1H2,2H3 |
Clave InChI |
ZVVYRYFPZJICIZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




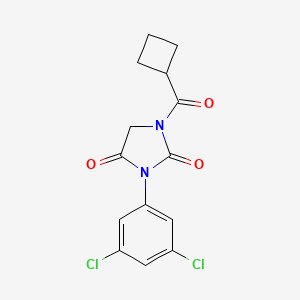
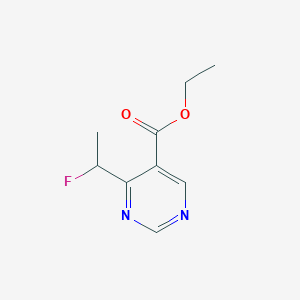
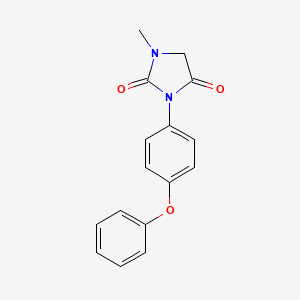
![4-[(2-Methylacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide](/img/structure/B12929037.png)


![1-{2-[(Propan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12929050.png)
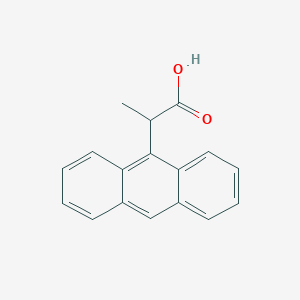
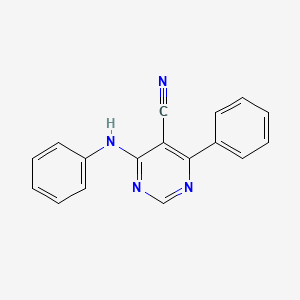
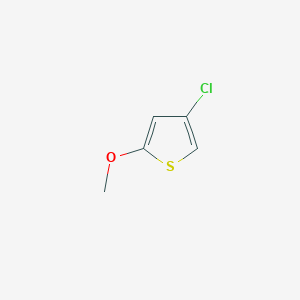

![4-Piperidinol, 1-[2-amino-5-(phenylethynyl)-4-pyrimidinyl]-](/img/structure/B12929070.png)
